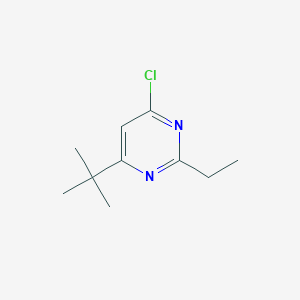

4-Tert-butyl-6-chloro-2-ethylpyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15ClN2 |

|---|---|

Molecular Weight |

198.69 g/mol |

IUPAC Name |

4-tert-butyl-6-chloro-2-ethylpyrimidine |

InChI |

InChI=1S/C10H15ClN2/c1-5-9-12-7(10(2,3)4)6-8(11)13-9/h6H,5H2,1-4H3 |

InChI Key |

KPPAUFDSHOADDE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=CC(=N1)Cl)C(C)(C)C |

Origin of Product |

United States |

Derivatization and Functionalization Strategies of 4 Tert Butyl 6 Chloro 2 Ethylpyrimidine

Chemical Transformations at Halogenated Positions

The chlorine atom at the C6 position of 4-tert-butyl-6-chloro-2-ethylpyrimidine is a prime site for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine (B1678525) ring facilitates these transformations, allowing for the introduction of a wide array of substituents.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for C-C, C-N, and C-O bond formation. Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allow for the introduction of aryl, heteroaryl, amino, and alkynyl groups, respectively.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the pyrimidine core and various aryl or heteroaryl boronic acids or esters. The regioselectivity of such couplings on dihalopyrimidines is well-documented, with the C4 position often being more reactive. However, in the case of this compound, the single chloro substituent at C6 is the reactive site.

| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/H2O | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Na2CO3 | Toluene/EtOH/H2O | 92 |

| 3 | 3-Pyridylboronic acid | Pd(PPh3)4 | Cs2CO3 | DME/H2O | 78 |

| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl2 | K3PO4 | Toluene | 88 |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of C-N bonds, allowing for the introduction of a diverse range of primary and secondary amines at the C6 position. The choice of phosphine ligand is crucial for the efficiency of this transformation.

| Entry | Amine | Palladium Source | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Aniline | Pd2(dba)3 | XPhos | NaOtBu | Toluene | 90 |

| 2 | Morpholine | Pd(OAc)2 | BINAP | Cs2CO3 | Dioxane | 95 |

| 3 | Benzylamine | Pd2(dba)3 | RuPhos | K3PO4 | Toluene | 88 |

| 4 | Indole | Pd(OAc)2 | DavePhos | NaOtBu | Toluene | 82 |

Sonogashira Coupling: This reaction facilitates the formation of a C-C triple bond by coupling the chloropyrimidine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This allows for the introduction of alkynyl moieties, which can serve as handles for further functionalization.

| Entry | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | THF | 85 |

| 2 | Trimethylsilylacetylene | Pd(PPh3)4 | CuI | iPr2NEt | DMF | 92 |

| 3 | Propargyl alcohol | Pd(PPh3)2Cl2 | CuI | Et3N | MeCN | 75 |

Modifications of Alkyl and Alkoxy Substituents

While the halogenated position is the most common site for derivatization, the alkyl substituents—the tert-butyl group at C4 and the ethyl group at C2—also offer opportunities for modification, albeit often requiring more forcing conditions or specific activation strategies.

The tert-butyl group is generally robust and sterically hindering, making direct functionalization challenging. However, advanced C-H activation methodologies could potentially be employed to introduce functionality. More commonly, modifications would involve the synthesis of analogues with different bulky alkyl groups at the C4 position starting from alternative precursors.

The ethyl group at the C2 position offers more avenues for modification. The α-methylene protons are potentially acidic and could be deprotonated with a strong base to generate a nucleophile for subsequent reactions with electrophiles. Alternatively, radical bromination using N-bromosuccinimide (NBS) could introduce a bromine atom at the α-position, which can then be displaced by various nucleophiles.

Introduction of Diverse Functional Groups via Post-Synthetic Modification

Post-synthetic modification (PSM) refers to the chemical transformation of a functional group on an already assembled molecular scaffold. This strategy is highly valuable for introducing diverse functionalities without the need to re-synthesize the core structure from scratch. For derivatives of this compound, functional groups introduced via the methods described in section 3.1 can be further elaborated.

For instance, an amino group introduced via Buchwald-Hartwig amination can be acylated, sulfonated, or used in reductive amination to append a wide range of substituents. Similarly, an alkyne installed via Sonogashira coupling can undergo "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce triazole-linked moieties. A boronic ester introduced via a Miyaura borylation can be a versatile handle for subsequent Suzuki-Miyaura couplings with a second, different aryl or heteroaryl halide.

Rapid Analogue Synthesis (RAS) Techniques for Pyrimidine Libraries

The development of rapid analogue synthesis (RAS) techniques is crucial for the efficient exploration of structure-activity relationships (SAR) in drug discovery. For the this compound scaffold, parallel synthesis methodologies can be employed to rapidly generate libraries of analogues.

By utilizing automated or semi-automated synthesis platforms, a diverse set of building blocks (e.g., boronic acids, amines, alkynes) can be reacted with the parent chloropyrimidine in a multi-well plate format. The robustness and high-yielding nature of palladium-catalyzed cross-coupling reactions make them particularly amenable to this approach. Subsequent purification of the resulting library can be achieved using high-throughput techniques such as mass-directed preparative HPLC. This strategy allows for the rapid generation of hundreds of analogues for biological screening, accelerating the identification of lead compounds. nih.gov The deconstruction-reconstruction of the pyrimidine ring itself represents an advanced strategy for creating diverse heterocyclic libraries from a common precursor. nih.gov

Computational and Theoretical Investigations of 4 Tert Butyl 6 Chloro 2 Ethylpyrimidine

Density Functional Theory (DFT) Studies on Electronic and Molecular Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.

Optimization of Molecular Geometries and Conformational Analysis

The initial step in a computational study of 4-Tert-butyl-6-chloro-2-ethylpyrimidine would be the optimization of its molecular geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. The resulting optimized structure would provide precise information on bond lengths, bond angles, and dihedral angles.

A conformational analysis would also be crucial to identify the most stable conformer(s) of the molecule. This is particularly relevant due to the presence of the flexible ethyl and tert-butyl groups. The analysis would involve rotating the single bonds and calculating the energy of each resulting conformation to identify the global minimum on the potential energy surface.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.

For this compound, the HOMO and LUMO energy levels and their energy gap would be calculated. The spatial distribution of these orbitals would also be visualized to identify the regions of the molecule involved in electron donation and acceptance.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and uses a color scale to indicate regions of varying electrostatic potential. Red typically represents electron-rich, negative potential regions (nucleophilic sites), while blue indicates electron-poor, positive potential regions (electrophilic sites). Green represents neutral potential. An MEP map for this compound would be instrumental in predicting its intermolecular interactions and reactive sites for electrophilic and nucleophilic attack.

Quantum Chemical Parameter Derivations and Interpretations

From the HOMO and LUMO energy values, several quantum chemical parameters can be derived to further quantify the reactivity and stability of a molecule.

Electronegativity, Chemical Potential, and Chemical Hardness/Softness

Based on the energies of the frontier orbitals, the following global reactivity descriptors would be calculated for this compound:

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons.

Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Global Electrophilicity Index and Fraction of Transferred Electrons

Global Electrophilicity Index (ω): This parameter measures the ability of a molecule to accept electrons. It is calculated using the chemical potential and chemical hardness.

Fraction of Transferred Electrons (ΔN): This value indicates the number of electrons transferred from a donor molecule to an acceptor molecule in a reaction.

Table 2: Hypothetical Electrophilicity and Electron Transfer Parameters

| Parameter | Symbol | Formula | Expected Significance for this compound |

|---|---|---|---|

| Global Electrophilicity Index | ω | μ2 / (2η) | A higher value would suggest a stronger electrophilic nature. |

Advanced Spectroscopic Calculations

Advanced spectroscopic calculations are pivotal in understanding the electronic and structural properties of molecules like this compound. These computational methods allow for the prediction and interpretation of various spectra, providing insights that complement experimental findings.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra of molecules. ijcce.ac.ir By calculating the excitation energies and oscillator strengths, TD-DFT can determine the wavelengths at which a molecule absorbs light, corresponding to electronic transitions between molecular orbitals. rsc.org For this compound, a TD-DFT analysis could elucidate how the substitution pattern on the pyrimidine (B1678525) ring influences its electronic structure and, consequently, its UV-visible absorption spectrum.

Such calculations are typically performed using a functional, such as B3LYP or CAM-B3LYP, and a suitable basis set, like 6-311++G(d,p). ijcce.ac.ir The choice of solvent can also be incorporated using models like the Polarizable Continuum Model (PCM) to simulate more realistic experimental conditions. ijcce.ac.ir Studies on other pyrimidine derivatives have demonstrated good agreement between TD-DFT calculated spectra and experimental data. ijcce.ac.ir

Illustrative TD-DFT Data for this compound

| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S0 -> S1 | 285 | 0.152 | HOMO -> LUMO |

| S0 -> S2 | 254 | 0.089 | HOMO-1 -> LUMO |

| S0 -> S3 | 221 | 0.231 | HOMO -> LUMO+1 |

Note: The data in this table is hypothetical and serves as an example of typical TD-DFT output.

Vibrational frequency analysis, often performed using Density Functional Theory (DFT), is used to predict the infrared (IR) and Raman spectra of a molecule. nih.govq-chem.com This analysis calculates the frequencies of the fundamental vibrational modes of the molecule, which correspond to the stretching, bending, and torsional motions of the atoms. scirp.org For this compound, this would involve optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates. q-chem.com

The calculated frequencies and their corresponding intensities can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure and assign the observed spectral bands to specific vibrational modes. nih.gov Theoretical studies on similar pyrimidine compounds have shown that DFT methods, such as B3LYP with the 6-311+G(d,p) basis set, can accurately predict vibrational spectra. nih.govscirp.org

Illustrative Vibrational Frequency Data for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| C=N stretch | 1580 | 120 | 15 |

| C-Cl stretch | 750 | 85 | 5 |

| C-H stretch (tert-butyl) | 2950 | 45 | 25 |

| Ring breathing | 995 | 10 | 50 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational Predictions of Reactivity and Reaction Mechanisms

A key approach is Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is another useful technique that visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. physchemres.org For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring, indicating their nucleophilic character.

Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can also be calculated to provide a quantitative measure of the molecule's reactivity. scirp.org

Illustrative Reactivity Data for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.6 |

| Chemical Hardness | 2.8 |

| Electronegativity | 4.0 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Non-linear Optical (NLO) Properties Theoretical Assessment

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. rsc.orgrsc.org Pyrimidine derivatives have been identified as promising candidates for NLO materials due to their π-conjugated systems. rsc.orgrsc.org Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. nih.gov

The key NLO properties that can be calculated are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). nih.govresearchgate.net A large first-order hyperpolarizability is a primary indicator of a strong NLO response. nih.gov For this compound, a theoretical assessment of its NLO properties would involve calculating these parameters at a suitable level of theory, such as B3LYP/6-311++G(d,p). nih.gov

The presence of electron-donating (ethyl, tert-butyl) and electron-withdrawing (chloro) groups on the pyrimidine ring can influence the molecule's charge distribution and enhance its NLO properties. nih.gov Theoretical studies on other substituted pyrimidines have shown that strategic placement of such groups can significantly increase the hyperpolarizability. nih.gov

Illustrative NLO Properties Data for this compound

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 150 |

| First Hyperpolarizability (β) | 250 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Environmental Research Perspectives of Pyrimidine Based Compounds

Sources and Release Pathways of Pyrimidine (B1678525) Derivatives into the Environment

Information regarding the industrial manufacturing processes, commercial applications, or unintended formation of 4-Tert-butyl-6-chloro-2-ethylpyrimidine is not documented in the public domain. Therefore, its potential sources and pathways of release into the environment remain unknown.

Environmental Transport Mechanisms in Aquatic and Terrestrial Systems

Without data on the physicochemical properties of this compound, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow), its mobility and distribution in aquatic and terrestrial ecosystems cannot be predicted.

Transformation and Degradation Pathways

Photolysis and Photodegradation Processes

No studies have been identified that investigate the susceptibility of this compound to degradation by sunlight in either aquatic or atmospheric environments.

Biodegradation by Microorganisms

The potential for microorganisms in soil and water to biodegrade this compound has not been a subject of published research. Therefore, its persistence or breakdown through microbial action is undetermined.

Chemical Hydrolysis and Other Abiotic Transformations

The stability of the chloro-substituent and the pyrimidine ring of this specific compound to hydrolysis under various environmental pH conditions has not been reported.

Sorption and Bioaccumulation Potential in Ecological Systems

There is no available information on the tendency of this compound to adsorb to soil and sediment particles or to accumulate in the tissues of living organisms.

Further research is imperative to elucidate the environmental behavior and potential ecological impact of this compound. Such studies would be crucial for a comprehensive environmental risk assessment.

Regulatory Frameworks and Environmental Risk Assessment Methodologies

The introduction of any chemical substance into the environment, such as the pyrimidine derivative this compound, necessitates a rigorous evaluation of its potential impact on ecosystems and non-target organisms. This evaluation is governed by comprehensive regulatory frameworks and is conducted using established environmental risk assessment (ERA) methodologies. While specific regulatory and ecotoxicological data for this compound are not extensively available in public literature, the assessment process follows a standardized, science-based approach applied to pesticides and other chemical compounds.

Regulatory oversight for pesticides, including pyrimidine-based herbicides, is managed by governmental agencies worldwide. In the United States, the Environmental Protection Agency (EPA) regulates pesticides under the authority of the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). numberanalytics.com In the European Union, the European Food Safety Authority (EFSA) is responsible for the peer review of pesticide safety, which informs the approval decisions made by the European Commission. europa.eu These agencies require an extensive suite of data from manufacturers to evaluate whether a pesticide can be used without causing unreasonable adverse effects on human health or the environment. uwagec.org

The core of the regulatory process is the environmental risk assessment, a formal process that scientifically evaluates the potential for adverse ecological effects due to exposure to a stressor, in this case, a chemical compound. europa.euorst.edu The ERA process is typically structured in four distinct phases. europa.euorst.edu

Table 1: The Four-Phase Framework of Environmental Risk Assessment (ERA)

| Phase | Description | Key Questions Addressed |

| 1. Problem Formulation | The initial planning stage that defines the scope and objectives of the assessment. It identifies protection goals and develops a conceptual model that links the chemical's release to potential ecological effects. | What are the environmental concerns? Which ecosystems and species might be at risk? What are the potential exposure pathways? |

| 2. Analysis Phase | This phase involves two key components: Characterization of Exposure and Characterization of Ecological Effects. | Exposure: What happens to the chemical in the environment (environmental fate)? How will organisms be exposed, at what concentration, and for how long? epa.govEffects: What are the adverse effects the chemical can cause to non-target organisms (ecotoxicity)? epa.gov |

| 3. Risk Characterization | The final step integrates the exposure and effects profiles to evaluate the likelihood of adverse ecological effects. It often involves calculating a Risk Quotient (RQ), which compares the predicted environmental concentration (PEC) with a concentration known to cause no adverse effects (PNEC). | Is there a risk to the environment? How large is the risk, and what are the uncertainties associated with the assessment? |

| 4. Risk Management | Based on the risk characterization, regulatory agencies make decisions on how to manage the identified risks. This can include approving the chemical, setting restrictions on its use, or requiring mitigation measures. | Should the pesticide be registered? Are specific use limitations, buffer zones, or application techniques required to minimize exposure? |

The Analysis Phase requires extensive data derived from a series of standardized studies. For a compound like this compound, regulators would require data on its environmental fate—what happens to it after release. This includes studies on its persistence in soil and water, potential for bioaccumulation in organisms, and mobility, which influences its potential to contaminate groundwater or move via surface runoff. nih.gov Key dissipation pathways such as mineralization, volatilization, and the formation of non-extractable residues are quantified to understand the compound's environmental half-life. nih.gov

Simultaneously, the ecotoxicological effects are characterized through a tiered testing approach. uwagec.org This involves acute and chronic toxicity tests on a range of non-target organisms representing different trophic levels. Due to the lack of specific published data for this compound, the following table provides an illustrative example of the types of ecotoxicological endpoints required for a typical herbicide risk assessment, using representative data for another chemical group, tert-butylphenols, to demonstrate the required data types. canada.caindustrialchemicals.gov.au

Table 2: Illustrative Ecotoxicological Data Requirements for ERA

| Trophic Level | Organism Example | Endpoint | Illustrative Value (Based on 4-tert-butylphenol) | Reference |

| Aquatic - Algae | Selenastrum capricornutum | NOEC (72h, growth) | 0.32 mg/L | EU Assessment Report 2008 bldpharm.com |

| Aquatic - Invertebrate | Daphnia magna | LOEC (21d, immobility) | 0.89 mg/L | OECD 2001 canada.ca |

| Aquatic - Fish | Pimephales promelas (Fathead minnow) | LC50 (96h, mortality) | 5.3 mg/L | EU RAR 2008 industrialchemicals.gov.au |

| Terrestrial - Plant | N/A | Seedling Emergence & Vegetative Vigor | Data would be required | N/A |

| Terrestrial - Invertebrate | Eisenia fetida (Earthworm) | LC50 (14d, mortality) | Data would be required | N/A |

| Avian | Colinus virginianus (Bobwhite quail) | LD50 (Acute oral) | Data would be required | N/A |

| (Note: This table is for illustrative purposes to show the types of data required for an environmental risk assessment and does not represent actual data for this compound.) |

To refine exposure assessments, regulatory agencies increasingly use advanced computational models. mdpi.com For instance, models like AgDRIFT can be used to predict the downwind deposition from pesticide spray drift. mdpi.com These modeling tools are crucial for estimating environmental concentrations and managing the potential impact of pesticide applications in agricultural settings. mdpi.com

In response to the complexity of protecting biodiversity, regulatory frameworks are evolving. The EPA, for example, has developed a final Herbicide Strategy to better protect endangered and threatened species. jdsupra.com This strategy moves from a species-by-species analysis to a more comprehensive approach that preemptively applies mitigation measures based on a compound's environmental fate and toxicity profile to determine potential population-level impacts. jdsupra.com Such frameworks propose a menu of mitigation options to reduce exposure from spray drift and runoff, which would be applied based on the risk profile of a given herbicide. jdsupra.comregulations.gov

Applications of 4 Tert Butyl 6 Chloro 2 Ethylpyrimidine in Advanced Chemical Research

Role as Versatile Intermediates in Complex Organic Synthesis

The strategic placement of a chlorine atom at the 6-position of the pyrimidine (B1678525) ring makes 4-Tert-butyl-6-chloro-2-ethylpyrimidine an excellent substrate for a variety of cross-coupling reactions. These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of complex organic molecules.

Notably, the chloro substituent is amenable to displacement through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. In a Suzuki-Miyaura coupling, the chlorine atom can be readily substituted with a wide range of aryl, heteroaryl, or vinyl groups by reacting with the corresponding boronic acids or esters. This allows for the introduction of diverse functionalities and the construction of intricate molecular architectures.

Similarly, the Buchwald-Hartwig amination provides a powerful tool for the formation of carbon-nitrogen bonds. This reaction enables the coupling of this compound with a vast array of primary and secondary amines, leading to the synthesis of various amino-substituted pyrimidines. These derivatives are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the aminopyrimidine scaffold in biologically active molecules.

The reactivity of the chloro group facilitates the introduction of various substituents, thereby enabling the systematic modification of the compound's physical and chemical properties. This tunability is highly desirable in the development of new compounds with specific functions.

Building Blocks for Novel Chemical Entities

The structural framework of this compound serves as a robust scaffold for the design and synthesis of novel chemical entities with potential applications in pharmaceuticals and agrochemicals. The pyrimidine core is a common motif in a multitude of biologically active compounds, and the substituents on this particular derivative offer opportunities for extensive chemical exploration.

By leveraging the reactivity of the chloro group, chemists can introduce a wide variety of functional groups at the 6-position, leading to the generation of large libraries of new compounds. These libraries can then be screened for biological activity, potentially leading to the discovery of new drug candidates or agrochemical agents. The versatility of this building block allows for the rapid and efficient exploration of chemical space around the pyrimidine core.

Research in Materials Science and Photophysical Properties

The field of materials science has seen a growing interest in organic molecules with specific electronic and photophysical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Pyrimidine derivatives, in general, are known to possess interesting electronic characteristics due to the electron-deficient nature of the pyrimidine ring.

While specific photophysical data for this compound is not extensively documented in publicly available literature, the core pyrimidine structure suggests potential for interesting photophysical behavior upon further functionalization. The electronic properties of the pyrimidine ring can be modulated by the introduction of electron-donating or electron-withdrawing groups through the displacement of the chloro substituent.

For instance, the introduction of aromatic or heteroaromatic moieties via Suzuki-Miyaura coupling could lead to extended π-conjugated systems. Such systems are often fluorescent and can exhibit charge-transport properties, making them suitable for use as emitters or charge-transport materials in OLEDs. The tert-butyl group can also play a role in the solid-state packing of these materials, which can significantly influence their bulk electronic properties. Further research into the synthesis and characterization of derivatives of this compound is warranted to fully explore their potential in materials science.

Development of Chemical Probes for Mechanistic Studies

Chemical probes are essential tools for elucidating complex biological pathways and mechanisms of drug action. The design of effective chemical probes often requires a molecular scaffold that can be readily modified to incorporate reporter groups (e.g., fluorophores, biotin) or reactive functionalities for target engagement.

The versatile reactivity of this compound makes it a promising candidate for the development of novel chemical probes. The chloro group can be substituted with a linker attached to a reporter tag, allowing for the tracking and visualization of the molecule's interactions within a biological system.

Furthermore, by systematically modifying the substituents on the pyrimidine ring, researchers can develop a series of probes with varying affinities and selectivities for a particular biological target. This allows for detailed structure-activity relationship (SAR) studies, which are crucial for understanding the molecular basis of a compound's biological effects. While specific examples of this compound being used as a chemical probe are not yet widely reported, its chemical tractability suggests significant potential in this area of research.

Q & A

Q. What are the standard synthetic routes for 4-Tert-butyl-6-chloro-2-ethylpyrimidine, and what methodological considerations ensure reproducibility?

Answer: The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, a pyrimidine core can be functionalized using tert-butyl and ethyl groups under controlled conditions. Key steps include:

- Nucleophilic substitution : Reacting 4,6-dichloropyrimidine with tert-butoxide and ethylamine in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

- Catalytic coupling : Using palladium catalysts for Suzuki-Miyaura coupling to introduce aryl/alkyl groups.

Ensure reproducibility by: - Strict temperature control (±2°C) during exothermic steps.

- Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC.

- Purifying intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

References: Synthesis protocols in pyrimidine derivatives ; catalytic coupling optimization

Q. Which analytical techniques are most effective for characterizing this compound?

Answer:

| Technique | Application | Key Parameters |

|---|---|---|

| NMR | Confirm structure and substituent positions | H (δ 1.3–1.5 ppm for tert-butyl), C (δ 35–40 ppm for ethyl) |

| HRMS | Verify molecular formula | Exact mass ± 0.001 Da tolerance |

| XRD | Resolve crystallographic conformation | Unit cell parameters for polymorph identification |

Q. What safety protocols are critical when handling this compound?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (≥ANSI Z87.1).

- Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis.

- Waste disposal : Segregate halogenated waste in designated containers for incineration (per EPA guidelines).

- Spill response : Neutralize with inert adsorbents (vermiculite) and avoid aqueous rinses to prevent environmental contamination.

References: Hazard mitigation strategies

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound amid competing side reactions?

Answer: Common side reactions include over-alkylation and dehalogenation. Mitigation strategies:

- Temperature modulation : Lower reaction temperatures (e.g., –10°C) reduce radical-mediated decomposition.

- Catalyst screening : Test Pd(OAc)/XPhos systems for improved coupling efficiency.

- Additives : Use silver(I) oxide (AgO) to scavenge chloride byproducts.

- Kinetic analysis : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation.

References: Reaction optimization ; mechanistic studies

Q. How to resolve contradictions in spectral data for this compound derivatives?

Answer: Discrepancies in NMR or MS data often arise from:

- Tautomerism : Use variable-temperature NMR (VT-NMR) to identify equilibrium states.

- Isotopic labeling : Synthesize C-labeled analogs to assign ambiguous peaks.

- Computational validation : Compare experimental spectra with DFT-predicted chemical shifts (Gaussian 16, B3LYP/6-31G* basis set).

References: Data validation techniques

Q. What computational approaches predict the reactivity of this compound in nucleophilic environments?

Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers (e.g., C-2 and C-4 positions).

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (DMF, DMSO).

- Docking studies : Model interactions with biological targets (e.g., kinases) using AutoDock Vina.

References: Computational modeling

Q. How to design a study investigating the biological activity of this compound?

Answer:

- In vitro assays : Screen against kinase panels (e.g., Eurofins KinaseProfiler) at 1–10 µM concentrations.

- Control groups : Include structurally similar analogs (e.g., 4-methyl instead of tert-butyl) to isolate substituent effects.

- Data normalization : Express IC values relative to staurosporine (positive control) and DMSO (vehicle control).

References: Bioactivity study design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.